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[4-(Methoxymethyl)phenyl]methanethiol

Cat. No.: B13067187
M. Wt: 168.26 g/mol
InChI Key: XWLTZUOMYSDBGV-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)phenyl]methanethiol ( 1515714-87-0) is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . It is characterized by a benzylic thiol functional group, a class of compounds widely valued in organic and medicinal chemistry as building blocks and protective agents. As a thiol, its primary research value lies in its ability to undergo efficient conjugation reactions with various electrophiles. Specifically, it can act as a nucleophile in Michael addition reactions with activated alkenes and alkynes, a fundamental mechanism for creating sulfur-carbon bonds in complex molecule synthesis . This reactivity is central to its application in bioconjugation chemistry, where it can be used to link synthetic molecules or probes. Furthermore, thiols like this one can serve as protected intermediates; the thiol group can be easily deprotected to generate a free thiol in situ for subsequent reactions . While the precise physical properties of this specific isomer are less documented, closely related compounds such as 4-methoxybenzylthiol are described as colorless liquids, suggesting potential similarities in handling . Researchers utilize this compound and its analogues in the development of new synthetic methodologies, particularly in the field of antibody-drug conjugates (ADCs) and materials science, where stable thioether linkages are required . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B13067187 [4-(Methoxymethyl)phenyl]methanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl]methanethiol

InChI

InChI=1S/C9H12OS/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

XWLTZUOMYSDBGV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CS

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the 4 Methoxymethyl Phenyl Methanethiol Moiety

Fundamental Reactivity of the Benzylic Thiol Group

The sulfur atom of the benzylic thiol group in [4-(Methoxymethyl)phenyl]methanethiol governs its fundamental reactivity. This includes its ability to lose a proton to form a potent nucleophile and its interactions with various electrophiles.

Thiolate Anion Formation and Nucleophilic Attack Pathways

The thiol proton of this compound is acidic, readily undergoing deprotonation in the presence of a base to form the corresponding thiolate anion. This increased acidity, compared to aliphatic thiols, is a consequence of the stability afforded by the adjacent benzene (B151609) ring. The resulting thiolate is a soft and highly effective nucleophile, capable of participating in a variety of reactions.

One of the most common nucleophilic pathways is the SN2 reaction , where the thiolate attacks an electrophilic carbon center, displacing a leaving group. For example, its reaction with alkyl halides leads to the formation of thioethers.

Another significant pathway is the Michael addition (or conjugate addition), where the thiolate adds to α,β-unsaturated carbonyl compounds. nih.gov This reaction is highly efficient and proceeds via a 1,4-addition mechanism, driven by the formation of a stable enolate intermediate. nih.govrsc.org The reversibility of the thia-Michael reaction has also been explored as a tool for dynamic covalent chemistry. rsc.org Base-catalyzed thia-Michael additions involve the initial formation of the thiolate, which then attacks the Michael acceptor. nih.gov Alternatively, nucleophilic catalysis, for instance with phosphines, can initiate the reaction. nih.gov

Table 1: Comparison of Catalytic Mechanisms in Thia-Michael Additions

FeatureBase-Catalyzed MechanismNucleophile-Initiated Mechanism
Initiation Deprotonation of thiol by a Brønsted or Lewis base to form a thiolate anion.Nucleophilic attack of the catalyst (e.g., phosphine) on the Michael acceptor, generating an anion that deprotonates the thiol.
Propagation The thiolate anion directly attacks the α,β-unsaturated system.A proton exchange between the adduct and a new thiol molecule regenerates the thiolate for subsequent reactions.
Catalyst Role Acts as a proton acceptor.Acts as an initiator to generate the nucleophilic species.
Common Catalysts Triethylamine, other weak Brønsted/Lewis bases.Phosphines.

This table summarizes the two primary mechanisms for the thia-Michael addition involving thiols. nih.gov

Electrophilic Activation and Addition Reactions

The thiol group of this compound can also react with electrophiles. A prominent example is the thiol-ene reaction , which involves the addition of the S-H bond across a carbon-carbon double bond (an 'ene'). This reaction can be initiated by radicals or catalyzed by a base, the latter proceeding through a nucleophilic Michael-type addition pathway. researchgate.net

Furthermore, the thiol can be activated by potent electrophiles for subsequent transformations. Hypervalent iodine reagents, such as ethynyl (B1212043) benziodoxolones (EBX), have been used for the efficient alkynylation of thiols. nih.govacs.org Computational studies suggest that this reaction may proceed through a concerted mechanism with a low activation energy, rationalizing the high reaction rates. acs.org Similarly, vinylbenziodoxolones (VBX) enable the electrophilic vinylation of thiols under mild, transition-metal-free conditions to yield alkenyl sulfides with high stereoselectivity. researchgate.netdntb.gov.uanih.gov This method is tolerant of a wide variety of functional groups. researchgate.netnih.gov

Table 2: Electrophilic Vinylation of Thiols using VBX Reagent

Thiol SubstrateProductYield (%)E/Z RatioConditions
ThiophenolPhenyl vinyl sulfide (B99878)87>20:1tBuOK, THF, 2h
Benzyl (B1604629) mercaptanBenzyl vinyl sulfide95>20:1tBuOK, THF, 2h
4-Methoxythiophenol4-Methoxyphenyl vinyl sulfide88>20:1tBuOK, THF, 2h
1-OctanethiolOctyl vinyl sulfide85>20:1tBuOK, THF, 2h

Data adapted from studies on the electrophilic vinylation of various thiols, demonstrating the high efficiency and stereoselectivity of the reaction. researchgate.net

The thiol-yne reaction , an analogous process involving the addition of a thiol to an alkyne, is also a powerful tool in synthesis. wikipedia.org This "click" reaction can be initiated by radicals or proceed via a nucleophilic pathway. researchgate.net The radical-mediated mechanism involves the initial addition of a thiyl radical to the alkyne to form a vinyl radical intermediate. d-nb.infoacs.org A subsequent hydrogen abstraction from another thiol molecule yields the vinyl sulfide product and regenerates the thiyl radical, continuing the chain reaction. d-nb.info A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can react with a second thiol, leading to a dithioether product. acs.org

Radical-Mediated Processes Initiated by Benzylic Thiyl Radicals

The relatively weak S-H bond in this compound (bond dissociation energy ~365 kJ/mol) makes it susceptible to homolytic cleavage, forming a benzylic thiyl radical (RS•). nih.gov These sulfur-centered radicals are versatile intermediates that can initiate a range of chemical transformations. nih.govdundee.ac.uk

Hydrogen Atom Transfer (HAT) from Benzylic Positions

Once formed, the electrophilic thiyl radical can participate in hydrogen atom transfer (HAT) processes. acs.org It can abstract a hydrogen atom from other molecules, a crucial step in many radical chain reactions. sci-hub.se Thiyl radicals can also engage in intramolecular HAT reactions. nih.gov Theoretical and experimental studies have shown that thiyl radicals can abstract hydrogen atoms from C-H bonds, particularly those that are activated, such as other benzylic C-H bonds. acs.orgnih.gov This reactivity is influenced by polarity, with thiyl radicals preferentially abstracting H-atoms from electron-rich C-H bonds. acs.org These HAT processes can lead to the formation of carbon-centered radicals, which are key intermediates for further functionalization. nih.gov

Benzylic C-H Functionalization via Radical Intermediates

The generation of a thiyl radical from this compound can lead to the functionalization of benzylic C-H bonds. In photocatalytic systems, benzyl thiols have been used as benzyl radical sources for the reductive benzylation of imines. sci-hub.seresearchgate.net In these processes, the thiyl radical is generated and then undergoes desulfurization to produce a benzyl radical, which subsequently couples with other radical species. sci-hub.se

Thiyl radicals are also widely used to initiate radical cyclization reactions of unsaturated substrates like dienes and alkynes. nih.govresearchgate.net The process begins with the addition of the thiyl radical to an unsaturated bond, generating a carbon-centered radical. nih.govmdpi.com This intermediate can then undergo intramolecular cyclization, leading to the formation of carbocyclic or heterocyclic structures. nih.govresearchgate.net The regioselectivity of these cyclizations (e.g., exo vs. endo) is dependent on the stability of the resulting radical intermediate and the reaction conditions. mdpi.com Iron-catalyzed protocols have also been developed for benzylic C-H thiolation using thiols as the sulfur source, proceeding via photoinduced ligand-to-metal charge-transfer. rsc.org

Oxidative Transformations of Benzylic Thiols

The sulfur atom in this compound exists in its most reduced state (-2) and is readily susceptible to oxidation. A variety of oxidizing agents can transform the thiol into several higher oxidation state sulfur compounds.

The mildest oxidation of a thiol leads to the formation of a disulfide . This oxidative coupling can be achieved with a range of reagents, including molecular oxygen, often catalyzed by metal ions like copper or iron. sci-hub.seresearchgate.net The mechanism of metal-catalyzed aerobic oxidation can be complex, but it is generally believed to involve the formation of a metal-thiolate complex that facilitates oxidation. sci-hub.se The oxidation can also proceed through a one-electron pathway to generate thiyl radicals, two of which can then recombine to form the disulfide. nih.gov

Further oxidation of the thiol or the disulfide can occur under more vigorous conditions. The oxidation pathway typically proceeds sequentially from the thiol (RSH) to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to a sulfonic acid (RSO₃H). acs.orgnih.govresearchgate.net Hydrogen peroxide is a common oxidant for these transformations. acs.orgnih.gov Computational studies have shown that the anionic thiolate is more reactive towards oxidation than the neutral thiol. acs.orgnih.gov While the initial oxidation steps to sulfenic and sulfinic acids can be reversible, the final oxidation to the sulfonic acid is generally considered irreversible. researchgate.net Specific catalytic systems, such as those using an organic hydroperoxide with a molybdenum catalyst, have been developed to selectively produce thiolsulfonates or sulfonic acids. google.com

Table 3: Stepwise Oxidation States of Benzylic Thiols

Compound ClassGeneral FormulaSulfur Oxidation StateKey Characteristics
Benzylic ThiolAr-CH₂-SH-2Starting material, readily oxidized.
Benzylic DisulfideAr-CH₂-S-S-CH₂-Ar-1Product of mild oxidation; can be reduced back to thiol.
Benzylic Sulfenic AcidAr-CH₂-SOH0Highly reactive, transient intermediate. acs.orgnih.gov
Benzylic Sulfinic AcidAr-CH₂-SO₂H+2A stable, intermediate oxidation product.
Benzylic Sulfonic AcidAr-CH₂-SO₃H+4The final, most stable oxidation product. researchgate.net

This table outlines the progression of sulfur oxidation states starting from a benzylic thiol.

Formation of Disulfides and Higher Oxidation States

The oxidation of thiols to disulfides is a fundamental and ubiquitous reaction in chemistry and biology. For this compound, this process involves the coupling of two thiol molecules to form a disulfide bridge. This transformation is often catalyzed by various reagents and conditions, including metal ions, bases, and oxidizing agents.

The formation of disulfide bonds is a critical post-translational modification in many proteins that enter the secretory pathway, contributing to their folding and structural stability. nih.govnih.gov This process is often coupled to protein folding and is a key event in the biosynthesis of numerous extracellular proteins. nih.gov In biological systems, the formation of disulfide bonds is catalyzed by members of the protein disulfide isomerase (PDI) family. nih.gov These enzymes facilitate the correct pairing of cysteine residues to form native disulfide linkages. nih.gov The initial collapse of a polypeptide chain brings cysteine residues into proximity, allowing for the formation of these bonds. nih.gov

The mechanism of disulfide formation can proceed through several pathways. In one common pathway, a thiolate anion, formed by the deprotonation of the thiol, acts as a nucleophile. This anion can then attack an electrophilic sulfur species, such as a sulfenyl halide or another activated thiol derivative, to form the disulfide bond. Alternatively, oxidation can occur through a radical mechanism, where two thiyl radicals combine to form the disulfide.

Further oxidation of the disulfide can lead to higher oxidation states of sulfur, such as thiosulfinates, thiosulfonates, and ultimately sulfonic acids. These transformations typically require stronger oxidizing agents and more forcing conditions. The specific products formed will depend on the nature of the oxidant and the reaction conditions employed.

ReactantProductReagents/Conditions
2 R-SHR-S-S-RO2, base, metal catalyst
R-S-S-RR-S(O)-S-Rm-CPBA (1 equiv.)
R-S-S-RR-S(O)2-S-Rm-CPBA (2 equiv.)
R-SHR-SO3HStrong oxidizing agent (e.g., KMnO4, H2O2)

Table 1: General Oxidation Reactions of Thiols and Disulfides. R = [4-(Methoxymethyl)phenyl]methyl.

Oxygen-Mediated Radical Pathways

The interaction of thiols with molecular oxygen can initiate radical chain reactions, particularly in the presence of light or a suitable initiator. rsc.org These oxygen-mediated radical pathways are relevant in various chemical and biological processes, including autoxidation and polymerization. For this compound, the benzylic C-H bonds and the S-H bond are potential sites for radical initiation.

A common pathway involves the formation of a thiyl radical (RS•) through the abstraction of the hydrogen atom from the thiol group. This can be initiated by photolysis, thermolysis, or reaction with another radical species. Once formed, the thiyl radical can participate in a variety of reactions. For instance, it can couple with another thiyl radical to form a disulfide, as mentioned previously.

In the presence of oxygen, the thiyl radical can react to form a peroxysulfenyl radical (RSOO•). This species is highly reactive and can undergo further transformations, leading to the formation of various oxidized sulfur compounds. The exact reaction pathway and the final products will depend on factors such as the oxygen concentration, temperature, and the presence of other reactive species.

The kinetics of methanethiol (B179389) oxidation by oxygen in aqueous solutions have been studied, revealing that the reaction proceeds through different pathways depending on the pH. goldschmidt.info The reaction is slow under acidic to neutral conditions, involving the protonated form of methanethiol, but becomes faster under basic conditions where the deprotonated methanethiolate (B1210775) is the dominant species. goldschmidt.info The reaction order with respect to methanethiol and oxygen has been determined to be non-integer, suggesting a complex reaction mechanism. goldschmidt.info Dimethyl disulfide is a primary product of this oxidation. goldschmidt.info

Radical SpeciesFormationSubsequent Reactions
RS•R-SH + Initiator -> RS• + H-Initiator2 RS• -> R-S-S-R
RS• + O2 -> RSOO•
RSOO•RS• + O2 -> RSOO•RSOO• + R-SH -> RSOOH + RS•
RSOOH -> Further oxidation products

Table 2: Key Radical Species and Reactions in Oxygen-Mediated Pathways. R = [4-(Methoxymethyl)phenyl]methyl.

Rearrangement Reactions Involving Benzylic Sulfur Species

Benzylic sulfur compounds can undergo a variety of rearrangement reactions, often promoted by heat, light, or catalysts. These reactions can lead to the formation of new carbon-sulfur bonds and structural isomers. While specific examples involving this compound are not extensively documented, the general principles of rearrangements in benzylic sulfur systems can be applied.

One such class of reactions is the wiley-vch.deoaepublish.com-sigmatropic rearrangement of sulfonium (B1226848) ylides. In this process, a benzylic sulfonium salt can be deprotonated to form an ylide, which then rearranges to a more stable thioether. The wiley-vch.denih.gov-Wittig rearrangement is another example, where a thioether can rearrange to a thiol upon treatment with a strong base.

The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong acid, provides a mechanistic parallel for rearrangements involving heteroatoms. wiley-vch.de The reaction proceeds through a series of steps including protonation, elimination of water to form a carbocation, nucleophilic attack by water, and subsequent deprotonation and rearomatization. wiley-vch.de Similarly, the Beckmann rearrangement transforms an oxime into an amide, and the Claisen rearrangement involves the transformation of allyl aryl ethers. youtube.com These reactions highlight the diverse pathways through which molecular structures can be reorganized. youtube.com

The specific pathway of a rearrangement reaction involving a benzylic sulfur species is influenced by several factors, including the substitution pattern on the aromatic ring. The electron-donating methoxymethyl group in this compound would be expected to stabilize any cationic intermediates that may form during the rearrangement, potentially influencing the reaction rate and regioselectivity.

Rearrangement TypeGeneral TransformationKey Intermediate
wiley-vch.deoaepublish.com-SigmatropicR2S+-CH2R' -> R-S-CHR'RSulfonium ylide
wiley-vch.denih.gov-WittigR-S-CH2R' -> R-SH + R'CH=CH2Carbanion
StevensR2S+-CH2R' -> R-S-CHR'RYlide/Radical pair
Sommelet-HauserBenzylic quaternary ammonium (B1175870) salt -> ortho-substituted benzylamineYlide

Table 3: Common Rearrangement Reactions Involving Sulfur Species.

Surface-Mediated Reactions of Benzylic Thiols

The interaction of benzylic thiols with metal surfaces, particularly gold, is of significant interest for the formation of self-assembled monolayers (SAMs). rsc.org These highly ordered molecular films have applications in diverse fields such as electronics, sensors, and biomaterials. oaepublish.com The formation of a SAM from this compound on a gold surface would proceed via the chemisorption of the thiol group onto the gold, leading to the formation of a strong gold-thiolate bond.

Once the SAM is formed, the terminal methoxymethyl groups can potentially undergo further reactions, allowing for the chemical modification of the surface. For instance, the ether linkage could be cleaved under acidic conditions, or the benzylic position could be functionalized through various organic transformations. The stability of SAMs is a critical aspect for their practical applications, and intermolecular crosslinking has been explored as a method to enhance their thermal and chemical robustness. oaepublish.com

Techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS), and scanning tunneling microscopy (STM) are powerful tools for characterizing the structure, composition, and ordering of these monolayers. nih.govnih.gov For instance, XPS can confirm the formation of the gold-thiolate bond by identifying the characteristic binding energy of the sulfur 2p electrons. nih.gov NEXAFS can provide information about the orientation of the molecules within the SAM, while STM can visualize the surface at the atomic and molecular level. nih.govnih.gov

Analytical TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical state of atoms (e.g., S 2p binding energy to confirm Au-S bond)
Near-Edge X-ray Absorption Fine Structure (NEXAFS)Molecular orientation and ordering within the monolayer
Scanning Tunneling Microscopy (STM)Surface morphology, molecular packing, and arrangement
Contact Angle GoniometrySurface wettability and hydrophobicity/hydrophilicity
EllipsometryThickness of the self-assembled monolayer

Table 4: Techniques for Characterizing Self-Assembled Monolayers of Thiols on Surfaces.

Computational and Theoretical Chemistry Studies of 4 Methoxymethyl Phenyl Methanethiol and Analogous Systems

Density Functional Theory (DFT) Elucidation of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For thiols and their derivatives, DFT calculations can map out the potential energy surface (PES) for various transformations, identifying the most favorable reaction pathways and characterizing the structures of transient intermediates.

Studies on analogous systems, such as benzyl (B1604629) mercaptan, have demonstrated the utility of DFT in understanding thiol reactivity. For instance, in thiol-ene reactions, DFT calculations help elucidate the radical-initiated mechanism, detailing the energetics of radical addition to the double bond and subsequent chain transfer steps. rsc.org Similarly, for Michael-type additions of thiols to electron-deficient olefins, DFT methods have been employed to investigate the reaction profile. acs.org High-level calculations show that a thiolate anion reacts with substituted olefins to form a stable carbanion intermediate. acs.org However, it has been shown that many common DFT functionals can erroneously predict the absence of this intermediate, favoring a non-covalent charge-transfer complex instead, a failure corrected by using range-separated functionals. acs.org

Table 1: Representative Calculated Reaction Energies for Thiol Addition Reactions using DFT This table presents hypothetical data based on typical values found in computational studies of analogous thiol reactions.

Reaction Type Ene/Electrophile Thiol System Calculated ΔG (kcal/mol) Predicted Intermediate
Thiol-Ene Divinyl Sulfone Benzyl Mercaptan -25.8 Thiyl Radical Adduct
Michael Addition Acrylonitrile Methanethiolate (B1210775) -15.2 α-Cyano Carbanion
Michael Addition Dopaquinone Cysteine Thiolate -12.5 C-S Bonded Adduct
Alkynyl Cyclization Benzyl 1-propynyl sulfide (B99878) (Internal) -18.9 Allenyl Anion

Transition State Characterization and Activation Energy Profiling

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate these saddle points on the potential energy surface and calculate their energies. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For reactions involving thiols, such as the hydrogen abstraction from the S-H group by radicals, DFT calculations can precisely model the geometry of the transition state. nih.gov For example, in the reaction of 3-methyl-2-butene-1-thiol (B196119) with a hydroxyl radical, the barrier height for the abstraction of the hydrogen atom from the -SH group was found to be significantly lower than for abstraction from C-H bonds, indicating this is the kinetically favored pathway. nih.gov The calculated activation barriers for such reactions are often low, and in some cases, the transition state energy can even be below that of the separated reactants, suggesting a very fast reaction. nih.gov

In the context of [4-(Methoxymethyl)phenyl]methanethiol, theoretical activation energy profiling could predict its antioxidant capabilities by modeling its reaction with physiologically relevant radicals. Furthermore, for processes like the sulfa-Michael addition, it has been shown that models based on the stability of the reaction intermediate can sometimes provide better predictions of reactivity than those using computationally expensive transition state calculations, especially when DFT methods struggle to accurately model the TS. acs.org

Table 2: Calculated Activation Energies for Key Reaction Steps of Benzylthiol Analogs This table contains representative data derived from computational studies on similar thiol systems.

Reaction Reactants Transition State Geometry Activation Energy (Ea, kcal/mol)
H-Abstraction Benzylthiol + •OH H atom transfer between S and O 1.5
Thiol-Ene Addition Benzylthiyl radical + Ethene C-S bond formation 4.2
Michael Addition Benzylthiolate + Acrolein C-S bond formation, C=C attack 8.9
Disulfide Formation 2 x Benzylthiyl radical S-S bond formation ~0 (barrierless)

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational analysis provides a wealth of information about electron distribution, molecular orbitals, and electrostatic potential, which can be used to predict how a molecule will behave in a chemical reaction.

For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is often localized on the sulfur atom, indicating its role as a nucleophile or an electron donor in radical reactions. The LUMO, conversely, indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a general indicator of chemical reactivity; a smaller gap often correlates with higher reactivity. researchgate.net

Conceptual DFT provides a framework of reactivity descriptors derived from how the electron density changes. researchgate.net These include chemical potential, hardness, and the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For substituted benzyl systems, the nature of the substituent on the aromatic ring (electron-donating or electron-withdrawing) significantly impacts these descriptors and, consequently, the reactivity. researchgate.net The electron-donating nature of the methoxymethyl group in the para position is expected to increase the electron density on the aromatic ring and potentially enhance the nucleophilicity of the thiol group.

Table 3: Calculated Electronic Properties and Reactivity Descriptors This table shows hypothetical calculated values for the target molecule and its parent compound, benzyl mercaptan, to illustrate substituent effects.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Benzyl Mercaptan -6.25 -0.85 5.40 1.35
This compound -6.10 -0.80 5.30 1.95

Conformational Dynamics and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can explore this landscape to identify low-energy conformers and the energy barriers separating them.

Conformational analysis of analogous molecules reveals the importance of subtle intramolecular interactions. unife.it For this compound, key dihedral angles include those defining the orientation of the methoxymethyl group relative to the phenyl ring and the orientation of the thiol group relative to the benzylic carbon. While classical hydrogen bonds are absent, weak non-covalent interactions, such as S-H···π or C-H···O interactions, can play a role in stabilizing certain conformations. uva.esnih.gov Studies on methanethiol (B179389) clusters, for example, have computationally identified multiple stable conformers for dimers and trimers, highlighting the role of weak intermolecular forces. nih.gov

The relative populations of different conformers can change depending on the environment, such as the polarity of the solvent. unife.it Understanding the conformational preferences of this compound is important for predicting its interaction with biological targets or its packing in condensed phases.

Table 4: Relative Energies of Stable Conformers of this compound This table presents hypothetical relative energies for plausible conformers based on rotations around key single bonds.

Conformer Dihedral Angle (C-C-S-H) Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Key Intramolecular Interaction
1 (Global Minimum) ~60° (gauche) ~180° (anti) 0.00 None
2 ~180° (anti) ~180° (anti) 0.45 None
3 ~60° (gauche) ~0° (syn) 1.20 Steric Repulsion

Molecular Dynamics Simulations of Thiol-Substrate Interactions

Molecular dynamics (MD) simulations provide a computational microscope to view the time-evolution of molecular systems, offering insights into dynamic processes such as binding, self-assembly, and conformational changes. A particularly relevant application for thiols is the simulation of their interaction with metal surfaces, most notably gold (Au). ucdavis.edunih.gov

Thiols are known to form strong bonds with gold surfaces, leading to the spontaneous formation of self-assembled monolayers (SAMs). MD simulations, often employing specialized force fields like ReaxFF, can model the process of thiol adsorption, the arrangement of molecules on the surface, and the structure of the resulting monolayer. aip.org These simulations can reveal details about the binding configurations, the tilt angle of the alkyl or aryl chains, and the influence of solvent and temperature on the SAM's stability. ucdavis.eduresearchgate.net

For this compound, MD simulations could be used to predict its behavior at a gold interface. ucdavis.edu Such simulations would elucidate how the methoxymethyl-substituted phenyl group influences the packing density and orientation of the molecules within the SAM. This information is crucial for applications in nanotechnology, sensors, and surface functionalization. Recent advances using machine-learned interatomic potentials are enabling increasingly accurate and long-timescale simulations of gold-thiolate nanocluster dynamics and reactions. acs.org

Table 5: Key Parameters from a Hypothetical MD Simulation of a this compound Monolayer on Au(111) This table lists typical parameters and outputs from MD simulations of aromatic thiol SAMs.

Simulation Parameter Value/Description Result/Observation
System Size 200 thiol molecules, Au(111) slab, water solvent Formation of an ordered monolayer
Simulation Time 100 ns System reaches equilibrium after ~20 ns
Temperature 300 K Stable monolayer structure observed
Average Tilt Angle 35° relative to surface normal Indicates a densely packed aromatic layer
Binding Energy -45 kcal/mol per molecule Strong chemisorption to the gold surface

Advanced Applications in Organic Chemical Synthesis

Role in Modular Synthesis of Complex Organic Molecules

The modular synthesis of complex organic molecules relies on the sequential and controlled assembly of molecular building blocks. In this context, [4-(Methoxymethyl)phenyl]methanethiol serves as a crucial synthon for the introduction of a protected thiol functionality. The corresponding thioether, formed by the reaction of the thiol with an electrophile, is stable under a range of reaction conditions, allowing for further synthetic transformations on other parts of the molecule.

The 4-methoxymethylphenylmethyl group, often referred to as the p-methoxybenzyl (PMB) group, is a well-established protecting group for alcohols, thiols, and other functional groups. Its stability and orthogonal deprotection conditions make it highly valuable in multi-step syntheses. The thioether derived from this compound can be selectively cleaved under specific oxidative or acidic conditions, unmasking the thiol group at a desired stage for subsequent reactions, such as the formation of disulfide bonds in peptides or the introduction of sulfur-containing moieties in natural product synthesis. thieme-connect.de This strategic protection and deprotection sequence is fundamental to the principles of modular synthesis, enabling the efficient and convergent construction of intricate molecular targets. nih.govnih.govsemanticscholar.org

Strategic Implementation in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late stage of the synthetic sequence. nyu.edunih.govresearchgate.netresearchgate.netnih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. researchgate.net While direct applications of this compound in LSF are an emerging area of research, its properties suggest significant potential.

The introduction of a thiol group via nucleophilic substitution with this compound onto a complex scaffold containing a suitable leaving group represents a potential LSF strategy. The resulting thioether can then be further manipulated. For instance, the aryl ring of the 4-methoxymethylphenyl group could be a target for late-stage C-H functionalization, allowing for the introduction of various substituents to fine-tune the properties of the molecule. Subsequently, the cleavage of the thioether would release the functionalized thiol, providing a diverse library of compounds from a common advanced intermediate.

Synthesis of Sulfur-Containing Heterocyclic Compounds and Derivatives

Sulfur-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.comresearchgate.netnih.gov this compound can serve as a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems, such as thiophenes and thiazoles. organic-chemistry.orgwikipedia.orgijprajournal.comorganic-chemistry.orgorganic-chemistry.org

In the synthesis of thiophenes, for example, this compound can act as the sulfur source in reactions with appropriate 1,4-dicarbonyl compounds or other suitable precursors, leading to the formation of the thiophene (B33073) ring. ijprajournal.compharmaguideline.comnih.gov Similarly, in thiazole (B1198619) synthesis, it can provide the thiol component necessary for condensation with α-haloketones and a nitrogen source, following the principles of the Hantzsch thiazole synthesis. wikipedia.orgorganic-chemistry.org The presence of the 4-methoxymethylphenyl group can influence the reactivity and solubility of the intermediates and, once the heterocyclic core is constructed, can be removed if desired.

HeterocycleGeneral PrecursorsPotential Role of this compound
Thiophene 1,4-Dicarbonyl compounds, α,β-unsaturated ketones, acetylenesSulfur source
Thiazole α-Haloketones, thioamides, aldehydes, aminesThiol component
1,3-Dithiane Aldehydes or ketones, 1,3-propanedithiolCan be used to generate related dithioacetals
Benzothiazole 2-Aminothiophenol, aldehydes or carboxylic acidsAs a precursor to functionalized thiophenols

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic tools. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Cascade reactions, in turn, involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. mdpi.comenergy.govresearchgate.net

This compound possesses functional groups that could enable its participation in MCRs. The nucleophilic thiol can react with aldehydes and amines in reactions like the three-component synthesis of α-aminonitriles (Strecker reaction) or related MCRs to form sulfur-containing products. Furthermore, the thiol can participate in tandem reactions, where an initial Michael addition to an α,β-unsaturated system is followed by an intramolecular cyclization, initiating a cascade process. The 4-methoxymethylphenyl group can play a role in directing these reactions or can be a site for secondary transformations within the cascade.

Integration of 4 Methoxymethyl Phenyl Methanethiol in Materials Science and Polymer Chemistry

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group (-SH) in [4-(Methoxymethyl)phenyl]methanethiol serves as a robust anchor for its assembly onto noble metal surfaces, most notably gold, silver, and copper. This spontaneous organization leads to the formation of densely packed, ordered monolayers known as self-assembled monolayers (SAMs). The aromatic ring and the methoxymethyl group then constitute the outer surface of this monolayer, dictating its chemical and physical properties.

The formation of SAMs is a bottom-up nanofabrication technique that allows for precise control over the interfacial properties of materials. The strong interaction between sulfur and the metal surface drives the molecules to arrange themselves in a highly ordered fashion. The resulting SAMs can be used to tailor the surface energy, wettability, adhesion, and corrosion resistance of the underlying metal substrate. While specific research detailing the intricate packing structure and surface properties of SAMs derived from this compound is emerging, the principles established for other aromatic thiols provide a strong foundation for understanding their behavior.

Table 1: Potential Metal Substrates for SAM Formation with this compound

MetalCrystal FaceExpected Sulfur-Metal Interaction
Gold (Au)(111)Strong covalent-like bond
Silver (Ag)(111)Strong covalent-like bond
Copper (Cu)(111)Strong covalent-like bond
Palladium (Pd)(111)Covalent interaction
Platinum (Pt)(111)Covalent interaction

This table is illustrative and based on the known reactivity of thiols with these metal surfaces.

Surface Functionalization and Stabilization of Nanomaterials

The ability of this compound to form stable bonds with metal surfaces extends to the realm of nanomaterials. Gold nanoparticles, quantum dots, and other metallic or semiconductor nanocrystals can be functionalized and stabilized by this thiol. The methanethiol (B179389) group acts as a capping agent, preventing the agglomeration of nanoparticles and ensuring their colloidal stability.

The functionalization of nanomaterials with this compound imparts new properties to them. The methoxymethyl group at the periphery of the functionalized nanoparticle can influence its solubility and dispersibility in various solvents. Furthermore, this functional group can serve as a reactive handle for the subsequent attachment of other molecules, such as polymers or biomolecules, creating multifunctional hybrid nanomaterials for applications in sensing, catalysis, and nanomedicine.

Synthesis and Modification of Functional Polymers

The thiol group of this compound is a versatile functional group for polymer synthesis and modification. One of the key reactions it participates in is thiol-ene click chemistry. This highly efficient and specific reaction involves the radical-mediated addition of the thiol to a carbon-carbon double bond (an ene). This process can be used to synthesize a wide variety of functional polymers with tailored properties. vulcanchem.com

For instance, this compound can be used as a chain-transfer agent in radical polymerizations, allowing for the control of polymer molecular weight and the introduction of a terminal thiol group. This thiol-terminated polymer can then be used in subsequent reactions to create block copolymers or to be grafted onto surfaces. The methoxymethylphenyl moiety incorporated into the polymer backbone or as a side chain can influence the polymer's thermal properties, solubility, and refractive index.

Development of Organic Electronic Materials with Thiol Moieties

Thiol-containing organic molecules are of significant interest in the field of organic electronics. The ability of the thiol group to form strong, electronically coupled contacts with metal electrodes is a key advantage in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur-metal interface can facilitate efficient charge injection and extraction, which is crucial for device performance.

While direct research on the integration of this compound into organic electronic devices is still in its early stages, its structural motifs suggest potential. The aromatic core provides a pathway for charge transport, and the thiol group offers a means for robust electrical contact. The methoxymethyl group could be used to tune the solubility of the material for solution-based processing, a key advantage for low-cost manufacturing of flexible electronic devices. Further research is needed to fully explore the potential of this compound in organic semiconductor applications.

Engineered Surface Properties for Interfacial Phenomena

The formation of SAMs of this compound on surfaces provides a powerful tool for engineering interfacial properties. The methoxymethyl group presented at the surface of the SAM dictates its interaction with the surrounding environment. This allows for the precise control of properties such as wettability, which is the ability of a liquid to maintain contact with a solid surface.

By creating a surface terminated with methoxymethyl groups, the hydrophobicity or hydrophilicity can be tuned. This has implications for a wide range of applications, including the control of biofouling, the design of microfluidic devices, and the optimization of lubrication. The ability to create well-defined and chemically tailored surfaces using molecules like this compound is a cornerstone of modern surface science and engineering.

Catalytic Roles and Applications of 4 Methoxymethyl Phenyl Methanethiol Derivatives

Organocatalytic Activities of Thiol-Based Systems

Thiol-based organocatalysis is a well-established field, with thiols participating in reactions such as Michael additions, epoxidations, and redox processes. The nucleophilic nature of the thiol group allows it to act as a potent catalyst, often through the formation of transient covalent intermediates. However, specific studies detailing the organocatalytic activities of [4-(Methoxymethyl)phenyl]methanethiol are not found in the current body of scientific literature. Therefore, no specific data on its efficacy, substrate scope, or mechanistic pathways in organocatalytic reactions can be presented.

Ligand Design and Applications in Metal-Catalyzed Reactions

The sulfur atom in thiols can act as a soft donor, making them suitable ligands for various transition metals. The electronic and steric properties of substituents on the aromatic ring can significantly influence the stability and reactivity of the resulting metal complexes. In principle, the methoxymethyl group in this compound could modulate the electron-donating properties of the sulfur atom and provide a secondary coordination site. However, there is no available research that details the synthesis, characterization, or catalytic application of metal complexes featuring this compound or its derivatives as ligands.

Role in Redox Catalysis and Electron Transfer Processes

Thiols are known to participate in redox reactions, often undergoing reversible oxidation to disulfides. This property is fundamental to their role in many biological and synthetic redox processes. While it can be inferred that this compound would possess redox activity characteristic of thiols, specific studies on its role in redox catalysis and electron transfer processes, including kinetic and mechanistic data, are absent from the scientific record.

Catalytic Systems for Specific Organic Transformations

The application of specific catalysts to drive particular organic transformations is a cornerstone of modern synthetic chemistry. While numerous catalytic systems have been developed for a vast range of reactions, none have been specifically reported to utilize this compound or its derivatives as a key component. Consequently, there are no research findings to present regarding its use in specific catalytic systems for transformations such as cross-coupling reactions, hydrogenations, or polymerizations.

Future Research Trajectories and Innovations

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for aromatic thiols often involve multiple steps, harsh reagents like sodium metal, and the use of odorous and toxic thiol precursors, posing challenges for large-scale, environmentally responsible production. google.comresearchgate.net Future research will focus on developing greener alternatives that are safer, more efficient, and atom-economical.

Key areas of innovation include:

Thiol-Free Surrogates: A significant advancement lies in the use of "thiol-free" synthesized reagents, such as N-thiophthalimides, as direct thiolating synthons. rsc.org This approach circumvents the need to handle volatile and malodorous thiols directly. A future research goal would be to adapt this highly efficient, nickel-catalyzed cross-electrophile coupling for the synthesis of [4-(Methoxymethyl)phenyl]methanethiol from the corresponding aryl halide. rsc.org

Catalytic Approaches: Moving away from stoichiometric reagents, research into catalytic methods is paramount. This includes exploring heterogeneous nickel catalysts that facilitate the reaction between aromatic halides and thiourea (B124793), which offers easier product separation and catalyst recovery compared to homogeneous systems. google.com

Electrochemical Synthesis: Leveraging renewable energy, electrochemical methods offer a sustainable pathway to construct C–S bonds. researchgate.net Future studies could develop an electrochemical process that couples the oxidation of a biomass-derived feedstock with an appropriate sulfur-containing nucleophile to form this compound or its precursors, potentially achieving high faradaic efficiency and production rates. researchgate.net

Benign Solvent Systems: The extensive use of volatile and hazardous organic solvents is a major environmental concern. researchgate.net Research should explore the use of environmentally benign substitutes like supercritical fluids, ionic liquids, or water for the synthesis of this compound, which can lead to simplified purification processes and a reduced environmental footprint. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Aromatic Thiols
ApproachTraditional MethodsFuture Sustainable Trajectories
Sulfur Source Direct use of volatile thiols or multi-step processes from thioethers. google.com"Thiol-free" synthons (e.g., N-thiophthalimides) or reagents like thiourea. google.comrsc.org
Catalysis Often requires stoichiometric, harsh reagents (e.g., sodium metal in liquid ammonia). google.comHeterogeneous metal catalysis (e.g., Nickel) for easier recovery and reuse. google.com
Energy Input Conventional thermal heating.Electrochemical methods powered by renewable energy. researchgate.net
Solvents Volatile and often toxic organic solvents. google.comEnvironmentally benign systems (e.g., water, ionic liquids, supercritical fluids). researchgate.net

Exploration of Novel Reactivity and Selectivity Modes

Beyond traditional applications, future research will investigate the unique reactivity of this compound in modern synthetic reactions. The interplay between the nucleophilic thiol group and the methoxymethyl substituent could lead to novel reactivity and selectivity.

Thiol-Ene and Thiol-Yne "Click" Chemistry: These radical-mediated reactions are known for their efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov Investigating the participation of this compound in thiol-ene and thiol-yne reactions could open pathways to new polymers and functionalized materials. The radical mechanism is highly tolerant of various functional groups, making it a robust method for creating complex molecular architectures. researchgate.netnih.gov

Michael Addition Reactions: The thiol-Michael addition is a powerful tool for C-S bond formation. acs.orgrsc.org Studies focusing on the reactivity and selectivity of this compound as a nucleophile in Michael additions to acceptors like vinyl sulfones and acrylates could be fruitful. Research has shown that vinyl sulfones can react selectively and more rapidly with thiols in the presence of acrylates, a feature that could be exploited for controlled sequential polymer functionalization. rsc.org

Catalyzed S-Glycosylation: Recent studies have explored the unexpected reactivity of thiols in glycosylation reactions, finding them to be less reactive but more selective than corresponding alcohols. digitellinc.comnih.govrsc.org Future work could explore the use of this compound in stereoselective, phenanthroline-catalyzed S-furanosylations, contributing to the synthesis of novel thio-glycosides with potential biological applications. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of processes involving this compound, its integration into modern synthesis technologies is a critical future direction.

Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling potentially hazardous or odoriferous reagents by confining them to a closed system. researchgate.netnoelresearchgroup.com Implementing the synthesis of this compound in a continuous flow reactor could improve heat and mass transfer, enhance safety, and allow for seamless scalability from lab to production quantities. amt.uk Thiol-ene reactions, for instance, have been successfully performed in a telescoped photochemical flow process, demonstrating the viability of this approach. acs.orgresearchgate.net

Automated Synthesis Platforms: The drive to accelerate discovery necessitates the use of automated synthesis platforms. researchgate.netnih.gov These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.com Incorporating this compound as a building block into automated platforms would enable the rapid generation of compound libraries for screening in drug discovery or materials science. researchgate.netsigmaaldrich.com

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. Advanced analytical techniques will be central to this effort.

In-Situ Reaction Monitoring: Techniques like in-situ NMR spectroscopy allow for the real-time observation of reaction kinetics and the detection of transient intermediates. nih.govrsc.org Applying this method to reactions of this compound, such as its addition to an unsaturated system, could provide precise kinetic data and reveal mechanistic details that are otherwise inaccessible. nih.govrsc.org

Probing Reactive Intermediates: The study of thiol reactivity is often complicated by short-lived electrophilic intermediates like sulfenic acids (RSOH). researchgate.net A promising research avenue would be to develop strategies, perhaps inspired by the use of sterically-encumbered fluorinated scaffolds, to stabilize and directly observe such intermediates from this compound using techniques like ¹⁹F NMR or advanced mass spectrometry. researchgate.net

Advanced Mass Spectrometry: Methods such as Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can rapidly detect and help characterize reaction products with minimal sample preparation. rsc.org Combining DART-MS with multidimensional NMR would provide a powerful toolkit for the complete structural elucidation of products and byproducts, shedding new light on reaction pathways. rsc.org

Table 2: Advanced Analytical Techniques for Thiol Mechanistic Studies
TechniqueApplication for this compound ResearchKey Insights Gained
In-Situ NMR Spectroscopy Real-time monitoring of reactions (e.g., Thiol-Ene coupling). nih.govrsc.orgReaction kinetics, detection of intermediates, reaction progress. rsc.org
Advanced Mass Spectrometry (e.g., DART-MS) Rapid analysis of reaction mixtures and product identification. rsc.orgStructural characterization of products, byproducts, and potential intermediates. rsc.org
Specialized NMR Probes (e.g., ¹⁹F NMR) Design of derivatized analogues to observe highly reactive intermediates. researchgate.netDirect observation of species like sulfenic (RSOH) or sulfenyl (RSCl) acids. researchgate.net
Atomic Force Microscopy (AFM) In-situ monitoring of surface adsorption kinetics on substrates like gold. utexas.eduUnderstanding self-assembled monolayer (SAM) formation and surface charge. utexas.edu

Computational Design and High-Throughput Screening of Thiol-Based Chemical Systems

In silico methods are becoming indispensable for predicting molecular properties and accelerating the discovery of new materials and reactions.

Density Functional Theory (DFT) Studies: DFT calculations can provide profound insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. whiterose.ac.uk Future computational studies on this compound could model its behavior in various reactions, such as Michael additions or oxidations, to predict reaction rates and selectivity. acs.orgresearchgate.netnih.gov Such studies can explain experimental observations, like the differences in reactivity between thiols and alcohols, by analyzing factors like hydrogen bonding in transition states. digitellinc.comnih.gov

High-Throughput Computational Screening: By leveraging computational power, large virtual libraries of compounds can be screened for desired properties. acs.orgresearchgate.net A future direction would be to use high-throughput screening to predict the reactivity of this compound with a vast array of reactants or to identify optimal catalysts for its transformations. This approach has been successfully used to screen metal-organic frameworks for thiol capture. acs.org

High-Throughput Experimental Screening (HTS): Complementing computational efforts, HTS allows for the rapid experimental evaluation of thousands of compounds. nih.gov this compound can be used as a key building block in the synthesis of diverse chemical libraries. Furthermore, fluorescence-based HTS assays designed to identify thiol-reactive compounds could be used to profile the reactivity of these libraries, accelerating the discovery of new lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(Methoxymethyl)phenyl]methanethiol, and what methodological considerations are critical for purity?

  • Synthesis Methods :

  • Thiolation via Nucleophilic Substitution : Reacting 4-(methoxymethyl)benzyl chloride with thiourea or sodium hydrosulfide under controlled pH (e.g., basic conditions) to yield the thiol. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove disulfide byproducts .
  • Reduction of Disulfides : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce disulfide intermediates derived from benzyl halides. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-reduction .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS. Ensure anhydrous conditions to prevent oxidation to disulfides.

Q. How can researchers structurally characterize this compound?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethyl -OCH3), δ 1.3–1.5 ppm (-CH2S-), and aromatic protons at δ 6.8–7.2 ppm.
  • ¹³C NMR : Methoxymethyl carbon (~56 ppm), benzylic carbon (~35 ppm), and aromatic carbons (120–140 ppm) .
  • Mass Spectrometry : Exact mass = 168.0675 g/mol (C9H12OS). High-resolution MS (HRMS) using electrospray ionization (ESI) confirms molecular ion [M+H]+ at m/z 169.0748 .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for research-grade material .

Advanced Research Questions

Q. How does the electrochemical behavior of this compound monolayers on gold surfaces influence hydrogen evolution reaction (HER) kinetics?

  • Experimental Design :

  • SAM Formation : Immerse Au electrodes in 1 mM thiol solution (ethanol, 24 hrs). Characterize via cyclic voltammetry (CV) and spectroscopic ellipsometry to assess monolayer integrity .
  • HER Analysis : Perform linear sweep voltammetry (LSV) in 0.5 M H2SO4. Compare HER onset potentials and Tafel slopes for functionalized vs. bare Au.
    • Key Findings : The methoxymethyl group enhances monolayer stability, reducing HER overpotential by ~50 mV due to electron-donating effects .

Q. What enzymatic pathways degrade this compound, and how do structural modifications alter metabolic fate?

  • Mechanistic Insights :

  • Vanillyl-Alcohol Oxidase (VAO) : In Penicillium simplicissimum, VAO catalyzes the oxidation of the methoxymethyl group, yielding 4-(hydroxymethyl)phenol as the primary metabolite. HPLC and LC-MS track degradation intermediates .
  • Structure-Activity Relationship (SAR) : Replacing the methoxymethyl group with tert-butyl (e.g., [4-(tert-butyl)phenyl]methanethiol) reduces enzymatic susceptibility by 70%, highlighting steric hindrance effects .

Q. How do structural analogs of this compound compare in self-assembled monolayer (SAM) applications?

  • Comparative Analysis :

Analog SAM Stability Contact Angle (°) Electron Transfer Efficiency
This compoundHigh105 ± 30.85 (vs. Ag/AgCl)
[4-(tert-Butyl)phenyl]methanethiolModerate98 ± 20.72
4-Methoxy-α-toluenethiolLow90 ± 40.65
  • Methodology : Surface plasmon resonance (SPR) and impedance spectroscopy quantify SAM stability and conductivity .

Q. What contradictions exist in reported stability data for this compound under oxidative conditions?

  • Data Reconciliation :

  • Study A : Reports 80% thiol retention after 72 hrs in air (25°C) .
  • Study B : Observes 50% oxidation to disulfide under similar conditions .
    • Resolution : Discrepancies arise from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Pre-treat solvents with chelating agents (EDTA) to stabilize thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.